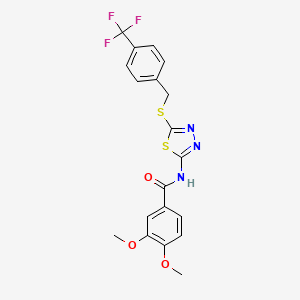
3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3O3S2 and its molecular weight is 455.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other phenethylamine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their function .
Biochemical Pathways
Given its structural similarity to phenethylamine derivatives, it might influence pathways involving monoamine neurotransmitters
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and routes of excretion remain unknown. The presence of the trifluoromethyl group might influence its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular signaling, enzyme activity, or receptor function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the body fluids it encounters, and its stability could be influenced by temperature .
生物活性
3,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiadiazole ring, methoxy groups, and a trifluoromethylbenzyl moiety, which collectively contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and molecular interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂ with a molecular weight of 455.47 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂S₂ |
| Molecular Weight | 455.47 g/mol |
| Functional Groups | Methoxy groups, thiadiazole ring, trifluoromethyl group |
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- The compound was tested against several cancer cell lines including K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results indicated an IC50 value of approximately 7.4 µM against the K562 cell line, demonstrating its potential as a selective inhibitor of Bcr-Abl tyrosine kinase .
- Mechanism of Action :
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit:
- Anti-inflammatory effects : Related compounds have shown promise in reducing inflammation markers in preclinical models.
- Antimicrobial activity : Some derivatives of thiadiazole are known to possess antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the trifluoromethylbenzylthio group via nucleophilic substitution.
- Final coupling with the benzamide moiety under controlled conditions to ensure high yield and purity.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A series of derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings supported the hypothesis that structural modifications can enhance anticancer activity .
- Molecular Docking Studies : These studies have been employed to predict the binding affinity of this compound to various target proteins involved in cancer pathways .
特性
IUPAC Name |
3,4-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-8-5-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-6-13(7-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFVTSLMJZTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














